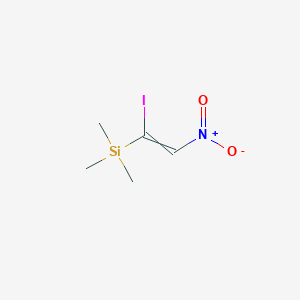![molecular formula C11H11NO3 B12631542 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one CAS No. 938446-26-5](/img/structure/B12631542.png)
1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one is a chemical compound belonging to the aromatic group of compounds. It is characterized by its light-yellow crystalline appearance and distinct smell . This compound is widely used in various fields, including pharmaceuticals and industrial applications.
Métodos De Preparación
The synthesis of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one can be achieved through several methods. One common synthetic route involves the Henry reaction, where benzaldehyde reacts with nitroethane . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol. The product can be purified by recrystallization using solvents such as hexane, methanol, ethanol, or isopropanol .
Análisis De Reacciones Químicas
1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminium hydride (LAH), sodium borohydride, or Raney nickel. This reduction converts the compound into 1-phenyl-2-aminopropane, which is another name for amphetamine.
Hydrolysis: The nitro group can be hydrolyzed to form phenylacetone using reagents like hydrogen peroxide and potassium carbonate.
Aplicaciones Científicas De Investigación
1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of medications like Adderall, which is used to treat ADHD and narcolepsy.
Chemistry: The compound is employed in various organic synthesis reactions due to its reactivity and versatility.
Industrial Applications: It is used in the production of certain resins and polymers.
Mecanismo De Acción
The mechanism of action of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one involves its reduction to 1-phenyl-2-aminopropane (amphetamine). This compound acts on the central nervous system by increasing the release of neurotransmitters such as dopamine and norepinephrine, leading to increased alertness and focus . The molecular targets include the dopamine and norepinephrine transporters, which are inhibited by amphetamine, resulting in increased levels of these neurotransmitters in the synaptic cleft .
Comparación Con Compuestos Similares
1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one can be compared with other similar compounds such as:
Phenyl-2-nitropropene: This compound has a similar structure and is also used in the synthesis of amphetamines.
3,4-Methylenedioxy-1-phenyl-2-nitropropene: This compound is used in the synthesis of MDMA (ecstasy) and has similar reactivity.
Propiedades
Número CAS |
938446-26-5 |
|---|---|
Fórmula molecular |
C11H11NO3 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
1-[4-(3-nitroprop-1-en-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H11NO3/c1-8(7-12(14)15)10-3-5-11(6-4-10)9(2)13/h3-6H,1,7H2,2H3 |
Clave InChI |
IACRNMJTNNLVJQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)C(=C)C[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




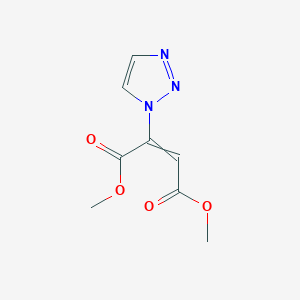
![N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine](/img/structure/B12631475.png)
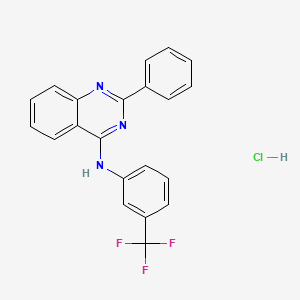
![O-(Trifluoromethyl)-N-[4-(3,3,3-trifluoropropoxy)benzoyl]-L-tyrosine](/img/structure/B12631482.png)
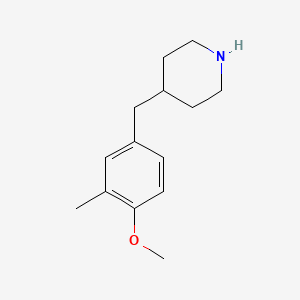

![N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide](/img/structure/B12631498.png)

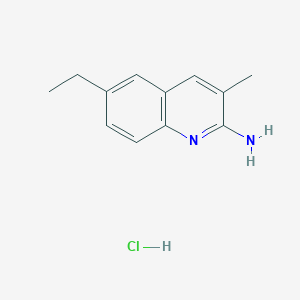
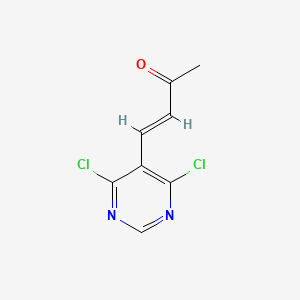
![1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12631523.png)
